molecular formula C15H16ClN3O B3482131 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B3482131
M. Wt: 289.76 g/mol
InChI Key: GHTWVWGEDATQNQ-UHFFFAOYSA-N
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Description

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound It is characterized by the presence of a chloro group, an indene moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. The starting materials often include 2,3-dihydro-1H-indene and 1-ethyl-1H-pyrazole-5-carboxylic acid. The reaction conditions may involve the use of chlorinating agents to introduce the chloro group and coupling reactions to form the final product. Specific details on the reaction conditions and catalysts used can vary based on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide include other pyrazole derivatives and indene-containing molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features.

Properties

IUPAC Name

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-2-19-14(13(16)9-17-19)15(20)18-12-7-6-10-4-3-5-11(10)8-12/h6-9H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTWVWGEDATQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
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4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
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4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide

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